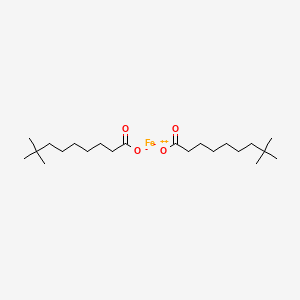
Iron(2+) neoundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+) neoundecanoate is an organometallic compound consisting of iron in the +2 oxidation state coordinated to neoundecanoate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(2+) neoundecanoate can be synthesized through the reaction of iron(II) salts with neoundecanoic acid. A common method involves dissolving iron(II) chloride in an organic solvent such as ethanol, followed by the addition of neoundecanoic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the this compound complex. The product is typically isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can optimize the synthesis process. Additionally, solvent recovery and recycling systems can be implemented to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Iron(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, where the iron(II) center is reduced to iron(0).
Substitution: Ligand exchange reactions can occur, where the neoundecanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can facilitate the reduction of the iron(II) center.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of coordinating solvents.
Major Products Formed
Oxidation: The oxidation of this compound typically yields iron(III) neoundecanoate.
Reduction: Reduction reactions may produce elemental iron or iron(0) complexes.
Substitution: Ligand exchange reactions result in the formation of new iron(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Iron(2+) neoundecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: The compound is utilized in the production of advanced materials, including magnetic nanoparticles and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of iron(2+) neoundecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron(II) center can interact with molecular targets such as enzymes and proteins, influencing their activity and function. Additionally, the compound’s magnetic properties make it useful in imaging and diagnostic applications.
Comparación Con Compuestos Similares
Iron(2+) neoundecanoate can be compared with other iron(II) carboxylates, such as iron(2+) acetate and iron(2+) stearate While these compounds share similar coordination chemistry, this compound is unique due to the specific structure and properties of the neoundecanoate ligand
List of Similar Compounds
- Iron(2+) acetate
- Iron(2+) stearate
- Iron(2+) oxalate
- Iron(2+) citrate
Propiedades
Número CAS |
93981-37-4 |
|---|---|
Fórmula molecular |
C22H42FeO4 |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
8,8-dimethylnonanoate;iron(2+) |
InChI |
InChI=1S/2C11H22O2.Fe/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
Clave InChI |
CHJURLJUIAJTRZ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


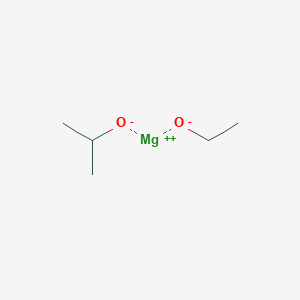
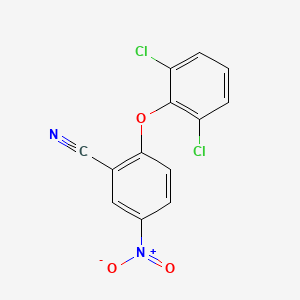
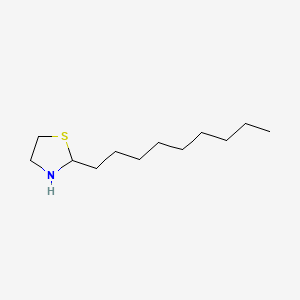
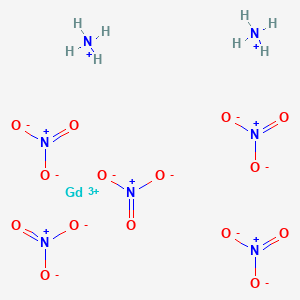
![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
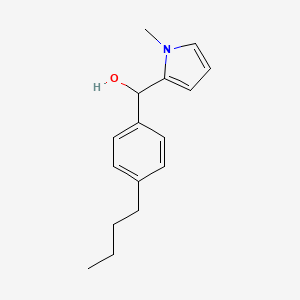

![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
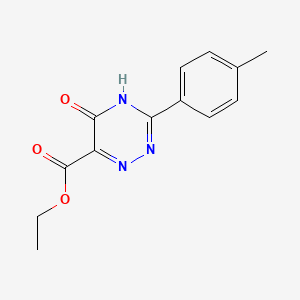
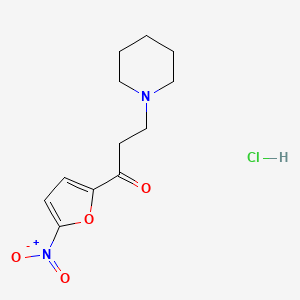

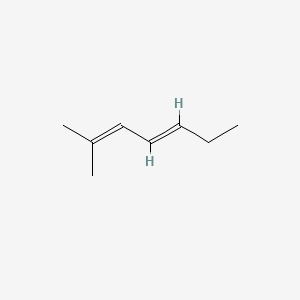
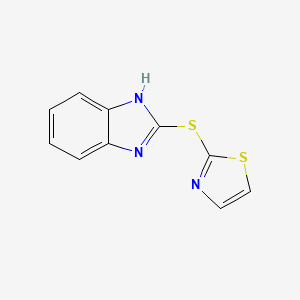
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
